(SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium

Polyurethane recycling carbamate exchange catalysis stress relaxation

Tetrakis(2,4-pentanedionato)zirconium(IV), commonly abbreviated as Zr(acac)₄, is a homoleptic zirconium β-diketonate complex in which four acetylacetonate chelates saturate the Zr(IV) center. It is a white, crystalline solid that melts in the range 172–195 °C (depending on polymorph) and exhibits high solubility in nonpolar organic solvents while remaining poorly soluble in simple hydrocarbons.

Molecular Formula C20H28O8Zr
Molecular Weight 487.7 g/mol
CAS No. 17501-44-9
Cat. No. B099660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium
CAS17501-44-9
Molecular FormulaC20H28O8Zr
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr]
InChIInChI=1S/4C5H7O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H,1-2H3;/q4*-1;+4
InChIKeyDFPGFWYWSAYLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium (Zr(acac)₄) – Key Identifiers and Class Context


Tetrakis(2,4-pentanedionato)zirconium(IV), commonly abbreviated as Zr(acac)₄, is a homoleptic zirconium β-diketonate complex in which four acetylacetonate chelates saturate the Zr(IV) center. It is a white, crystalline solid that melts in the range 172–195 °C (depending on polymorph) and exhibits high solubility in nonpolar organic solvents while remaining poorly soluble in simple hydrocarbons [1]. As a member of the M(acac)₄ family, it competes for procurement attention against other zirconium precursors including the bulkier Zr(tmhd)₄, the highly moisture-sensitive alkoxides Zr(OPr)₄ and Zr(OBu)₄, the chloride ZrCl₄, and the mixed-ligand species Zr(acac)₂Cl₂. However, procurement decisions cannot be reduced to a simple in-class substitution, because each candidate differs fundamentally in thermal decomposition pathway, moisture sensitivity, catalytic activation behavior, and film-formation mechanism.

Why Zr(acac)₄ Cannot Be Interchanged with Other Zirconium Precursors: The Evidence Gap


Although several zirconium compounds serve as ZrO₂ precursors or polymerization catalysts, their performance diverges sharply under identical process conditions. Zr(acac)₄ distinguishes itself through a unique thermally activated ligand-exchange mechanism that is not observed for the sterically shielded analogue Zr(tmhd)₄ [1]. In thin-film deposition, Zr(acac)₄ decomposes to ZrO₂ at substantially lower temperatures than ZrOPc (onset ~500 °C vs. ≥900 °C), directly affecting thermal budget and substrate compatibility [2]. Moreover, Zr(acac)₄ is hydrolysis-insensitive under ambient conditions, whereas the widely used alkoxide precursors Zr(OPr)₄ and Zr(OBu)₄ react violently with moisture, introducing batch-to-batch variability and requiring rigorous anhydrous handling [3]. These quantitative and mechanistic differences mean that substituting one zirconium source for another without re-optimization typically results in failed film growth, altered catalytic activity, or unreproducible material properties.

Head-to-Head Quantitative Evidence: Where Zr(acac)₄ Outperforms or Differs from Its Closest Analogs


Thermally Activated Carbamate Exchange: Zr(acac)₄ vs. Zr(tmhd)₄ in PU Reprocessing

In polyurethane (PU) thermoset reprocessing, Zr(acac)₄ undergoes an irreversible, thermally activated transformation that generates a more active carbamate-exchange catalyst, while the sterically bulkier analogue Zr(tmhd)₄ does not exhibit this activation. Stress relaxation analysis at 160 °C showed that 1.0 mol% Zr(acac)₄ provides a characteristic relaxation time (τ*) of 100 s, which is in the same practical range as the established organotin benchmark DBTDL (τ* = 72 s at 1.0 mol%) [1]. Above 140 °C, a marked change in relaxation time is observed exclusively for Zr(acac)₄-containing networks; no such change occurs for Zr(tmhd)₄ [2].

Polyurethane recycling carbamate exchange catalysis stress relaxation

ZrO₂ Thin-Film Formation Temperature: Zr(acac)₄ vs. Zirconium Oxyphthalocyanine (ZrOPc)

Thermogravimetric analysis coupled with mass spectrometry demonstrates that Zr(acac)₄ reaches a stable weight (indicating complete conversion to ZrO₂) at approximately 500 °C, whereas the macrocyclic precursor ZrOPc requires heat treatment at ≥900 °C to achieve comparable decomposition [1]. This ~400 °C lower conversion temperature is attributed to the higher oxygen content and lower thermal stability of Zr(acac)₄ relative to the phthalocyanine ligand framework [1].

MOCVD precursor ZrO₂ thin film thermal decomposition

Moisture Stability: Zr(acac)₄ vs. Zirconium Alkoxides (Zr(OPr)₄, Zr(OBu)₄)

Commercial zirconium n-propoxide (70 wt% in n-propanol) crystallizes oxoalkoxide clusters upon long-term storage at 0 °C and reacts vigorously with ambient moisture, leading to uncontrolled gelation [1]. In contrast, Zr(acac)₄ is hydrolysis-insensitive: the transformation of mixed alkoxide-acac intermediates to Zr(acac)₄ proceeds irreversibly in solution, and the fully coordinated tetrakis complex does not undergo further hydrolysis under ambient conditions [1]. This stability is reflected in the observation that Zr(acac)₄ can be handled and stored without the rigorous anhydrous protocols mandatory for Zr(OPr)₄ and Zr(OBu)₄.

sol-gel precursor hydrolysis resistance shelf-life stability

Layer-by-Layer Assembly Quality: Zr(acac)₄ vs. ZrCl₄ in Coordination Multilayers

In layer-by-layer (LbL) deposition of coordination multilayers on solid substrates, the use of Zr(acac)₄ solution yields a structurally well-defined coordination network, whereas ZrCl₄ under identical conditions produces a composite organic–ceramic multilayer lacking long-range molecular order [1]. This structural distinction was established by comparative spectroscopic and ellipsometric characterization of the resulting films [1].

coordination multilayer thin film molecular assembly

Solubility Profile Drives Solvent Selection: Zr(acac)₄ vs. Alkoxide and Chloride Precursors

Zr(acac)₄ exhibits high solubility in nonpolar organic solvents such as acetone, benzene, pyridine, and chlorinated hydrocarbons, but it remains poorly soluble in simple aliphatic hydrocarbons [1]. This contrasts with ZrCl₄, which dissolves in polar coordinating solvents but hydrolyzes in protic media, and with Zr(OBu)₄, which is typically supplied as a solution in n-butanol and reacts with ketones or esters. The solubility window of Zr(acac)₄ enables formulation in a range of aprotic, non-coordinating solvents that are incompatible with chloride or alkoxide precursors.

solubility formulation solvent compatibility

Procurement-Driven Application Scenarios for (SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium


Non-Toxic Catalyst for Thermoset Polyurethane Recycling

Zr(acac)₄ serves as a drop-in replacement for organotin catalysts (e.g., DBTDL) in covalent adaptable PU networks. At 1.0 mol% loading, it delivers a stress relaxation time of 100 s at 160 °C, within the practical range of DBTDL (72 s). Critically, the catalyst undergoes thermal activation in situ, providing an additional degree of process control that the non-activating analogue Zr(tmhd)₄ lacks [1] [2].

Low-Temperature MOCVD/AACVD of ZrO₂ Thin Films on Temperature-Sensitive Substrates

Zr(acac)₄ enables ZrO₂ film growth at substrate temperatures as low as 420–460 °C under oxidative MOCVD conditions, and complete decomposition to ZrO₂ by ~500 °C in TGA. This is approximately 400 °C lower than the requirement for zirconium oxyphthalocyanine (ZrOPc) precursors, making Zr(acac)₄ uniquely suitable for deposition on polymer, glass, and flexible electronic substrates that cannot tolerate >600 °C processing [3].

Coordination-Driven Layer-by-Layer Assembly of Ordered Multilayers

When used as the metal-ion source in iterative LbL deposition with organic bis-hydroxamate linkers, Zr(acac)₄ yields structurally well-defined coordination multilayers. The resulting films are spectroscopically and ellipsometrically distinct from the composite organic–ceramic deposits obtained with ZrCl₄, enabling applications that demand molecular-level architectural precision such as molecular electronics or selective permeation membranes [4].

Air-Stable Sol-Gel and Crosslinking Agent for Oxygen-Containing Polymers

Owing to its hydrolysis insensitivity, Zr(acac)₄ can be formulated into sol-gel coatings, polyol/polyester crosslinking formulations, and grease additives without the stringent anhydrous protocols required for zirconium alkoxides. This air-stable handling characteristic reduces capital expenditure on inert-atmosphere infrastructure and lowers the technical barrier for industrial adoption [5].

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